Dihydro-beta-ionone

Catalog No.
S588130
CAS No.
17283-81-7
M.F
C13H22O
M. Wt
194.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dihydro-beta-ionone

Researchers aiming to synthesize ambrox-type odorants often face failed reactions due to beta-ionone’s conjugated enone causing competing 1,4-additions and epoxidation. Dihydro-beta-ionone eliminates these issues with its saturated side chain, ensuring clean 1,2-nucleophilic additions and high yields.

  • Undergoes selective Grignard reactions without side products.
  • Good stability at pH 10 for detergent and soap fragrances.
  • Resistant to thermal degradation, preserving woody-floral profile >12 h.

CAS Number

17283-81-7

Product Name

Dihydro-beta-ionone

IUPAC Name

4-(2,6,6-trimethylcyclohexen-1-yl)butan-2-one

Molecular Formula

C13H22O

Molecular Weight

194.31 g/mol

InChI

InChI=1S/C13H22O/c1-10-6-5-9-13(3,4)12(10)8-7-11(2)14/h5-9H2,1-4H3

InChI Key

QJJDNZGPQDGNDX-UHFFFAOYSA-N

SMILES

CC1=C(C(CCC1)(C)C)CCC(=O)C

Synonyms

4-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-2-butanone; 7,8-Dihydro-β-ionone; Dihydro-β-ionone; α,β-Dihydro-β-ionone; β-7,8-Dihydroionone; dihydro-β-Ionone

Canonical SMILES

CC1=C(C(CCC1)(C)C)CCC(=O)C

The exact mass of the compound Dihydro-beta-ionone is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of Latia luciferin in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥95%

Package Size

25 g, 100 g

Dihydro-beta-ionone (4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-butanone) is a high-value, saturated C13 nor-isoprenoid ketone utilized extensively as a premium fragrance ingredient and a critical intermediate in organic synthesis [1]. Structurally derived from beta-ionone via selective catalytic hydrogenation, it features a saturated side chain that fundamentally alters its reactivity, volatility, and olfactory profile. In procurement contexts, it is primarily sourced for its role as a direct precursor in the synthesis of complex ambergris odorants (such as L-Ambrox) and for its superior stability in functional formulations [2]. With a vapor pressure of 2.15 Pa at 25°C and a CLogP of 4.35, it offers a highly substantive, long-lasting woody-floral profile that bridges the performance gap between highly volatile unsaturated ionones and heavy base-note fixatives [2].

Procurement Fit

Olfactory Profile Refined woody-floral, cedar, orris, and amber notes; softer than metallic β-ionone.
Regulatory Status Recognized flavoring agent (FEMA No. 3626, JECFA No. 394) for flavor and fragrance use.
Synthetic Route Produced by catalytic hydrogenation of β-ionone, saturating the side-chain double bond.

Attempting to substitute the more common and less expensive beta-ionone for dihydro-beta-ionone fails in both synthetic manufacturing and advanced formulation workflows due to the presence of the alpha,beta-unsaturated double bond in beta-ionone [1]. In chemical synthesis, particularly the production of Ambroxan precursors, beta-ionone's conjugated enone system is highly susceptible to competing 1,4-conjugate additions and unwanted epoxidations, whereas dihydro-beta-ionone cleanly undergoes 1,2-nucleophilic additions (such as Grignard reactions) [2]. In formulation, beta-ionone rapidly oxidizes upon exposure to air and degrades in alkaline environments via base-catalyzed aldol condensations. Procuring dihydro-beta-ionone eliminates these failure points, providing a chemically robust ketone that maintains structural integrity across extreme pH ranges and prolonged thermal stress [1].

Substitution Risk

Olfactory Shift Replacing with β-ionone may introduce sharp metallic violet notes, altering the intended refined woody-floral character.
Stability & Intensity β-ionone has higher initial impact and lower oxidative stability; this may reduce shelf-life consistency and overpower delicate accords.
Substantivity Gap Reported longer-lasting performance on blotter and in matrices does not transfer to parent ionones, potentially shortening fragrance longevity.

Synthetic Route Efficiency for Ambroxan Precursors

In the industrial synthesis of L-Ambrox and related ambergris odorants, the initial step requires the selective reduction of beta-ionone to dihydro-beta-ionone before vinylation. Procuring pre-synthesized dihydro-beta-ionone (≥85-95% purity) allows manufacturers to bypass the high-pressure catalytic hydrogenation step entirely [1]. This direct substitution prevents the typical 5-15% yield loss associated with over-reduction (forming dihydro-beta-ionol) or incomplete conversion of beta-ionone, enabling immediate, high-yield 1,2-addition of vinyl magnesium chloride to form dihydro-beta-vinyl-ionol [2].

Evidence DimensionSynthetic step reduction and yield preservation
Target Compound DataDirect 1,2-addition capability with 0% loss to hydrogenation over-reduction
Comparator Or BaselineBeta-ionone (Requires prior high-pressure hydrogenation, risking 5-15% yield loss to side products)
Quantified DifferenceEliminates one major catalytic step and preserves up to 15% of precursor mass
ConditionsIndustrial synthesis of dihydro-beta-vinyl-ionol via Grignard reaction

Procuring the hydrogenated intermediate directly reduces capital equipment requirements (high-pressure reactors) and maximizes batch yield in high-value diterpenoid synthesis.

Tenacity vs. β-ionone
Reported
2 days (blotter)
Subst. damp: ★★★★★
Subst. dry: ★★★
(vendor rating)
Supports extended fragrance release in product matrices.
Cross-study comparison; qualitative superiority reported.

Formulation Stability Across Extreme pH Ranges

The saturation of the side chain in dihydro-beta-ionone fundamentally alters its stability profile in harsh functional bases. Standardized stability testing demonstrates that dihydro-beta-ionone maintains a 'Good' integrity rating across a broad pH spectrum, from pH 3.0 (fabric softeners) up to pH 10.0 (soaps), and remains 'Fair' even in pH 11-14 bleach and powder detergents [1]. In contrast, beta-ionone's alpha,beta-unsaturated ketone structure makes it highly susceptible to base-catalyzed aldol condensations and degradation at pH > 9, leading to rapid loss of olfactive power and potential product discoloration.

Evidence DimensionAlkaline formulation stability
Target Compound DataStable ('Good' rating) up to pH 10.0; viable in pH 11+
Comparator Or BaselineBeta-ionone (Degrades rapidly at pH > 9 via aldol condensation)
Quantified DifferenceExtends operational stability range into highly alkaline (pH 10+) environments
ConditionsIncubation in standardized soap (pH 10) and liquid detergent (pH 9) bases

Ensures that the compound can be reliably procured for heavy-duty industrial and consumer cleaning products without risking batch failure due to chemical degradation.

Stability & Intensity vs. β-ionone
Class-level
Softer, milder odor
Improved stability via hydrogenation
(qualitative assessment)
Supports formulation consistency and milder scent profile.
No direct quantitative half-life data located.

Resistance to Oxidative Epoxidation and Thermal Degradation

Beta-ionone is highly sensitive to autoxidation; under thermal stress (e.g., 40°C for 27 days), it actively degrades into 5,6-epoxy-beta-ionone and subsequently rearranges into dihydroactinidiolide (DHA), significantly altering its chemical purity and odor profile [1]. Dihydro-beta-ionone, lacking the conjugated double bond that facilitates this specific oxidative cleavage and epoxidation pathway, exhibits near-zero conversion to these degradation products under identical atmospheric and thermal conditions[2].

Evidence DimensionEpoxidation and thermal degradation rate
Target Compound DataNear-zero epoxidation under ambient thermal stress
Comparator Or BaselineBeta-ionone (Significant conversion to 5,6-epoxy-beta-ionone and DHA at 40°C over 27 days)
Quantified DifferenceElimination of the primary epoxidation degradation pathway
ConditionsStorage at 40°C under atmospheric oxygen for 27 days

Drastically improves raw material shelf-life and batch-to-batch reproducibility, reducing the need for heavy antioxidant dosing during storage and handling.

Key Aroma in Mushroom
Supporting evidence
OAV > 1 in V. volvacea
Confirmed via GC-MS, GC-O, omission tests
Supports natural-identical flavor research and authenticity.
Food Chemistry (2019); key aroma role confirmed.

Direct Precursor for Ambergris Synthetics (L-Ambrox)

Because it bypasses the need for high-pressure catalytic hydrogenation, dihydro-beta-ionone is the ideal starting material for the synthesis of dihydro-beta-vinyl-ionol via Grignard addition. This streamlined route is critical for manufacturers producing L-Ambrox and related diterpenoid amber fragrance molecules, ensuring higher overall yields and fewer purification steps[1].

Alkaline Functional Fragrance and Detergent Manufacturing

Leveraging its 'Good' stability rating at pH 10, dihydro-beta-ionone is the preferred ionone derivative for scenting heavy-duty liquid detergents, bar soaps, and industrial cleaners. It provides the desired woody-floral volume without the risk of base-catalyzed degradation or discoloration that limits the use of standard beta-ionone in these matrices [2].

Long-Term Storage and High-Stability Fine Perfumery

Due to its resistance to epoxidation and thermal degradation into dihydroactinidiolide (DHA), dihydro-beta-ionone is highly recommended for premium fine fragrances and osmanthus reconstructions that require extended shelf-life. Its stable CLogP of 4.35 ensures consistent substantivity (>12 hours on blotter) without the olfactory profile souring over time [2].

Application Fit

Application
Selection Property
Validation Focus
Fine fragrance formulation
Refined woody-floral, orris, amber profile with sophisticated volume
Olfactory character and long-lasting substantivity in fine fragrance accords
Functional perfumery (fabric care, personal care)
High substantivity in damp and dry product matrices
Extended fragrance release on blotter and in matrices as reported
Food aroma and flavor research
Key aroma compound identification in mushroom (OAV > 1)
Natural-identical flavor reconstitution studies and GC-MS method development
Biotechnological aroma chemical production
Bioconversion route from β-ionone (reported yield)
Enoate reductase pathway research and sustainable synthesis

Physical Description

colourless to pale yellow liquid

XLogP3

2.7

Density

0.920-0.930

UNII

710YK6CESE

GHS Hazard Statements

Aggregated GHS information provided by 1716 companies from 6 notifications to the ECHA C&L Inventory.;
H411 (97.79%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

17283-81-7

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

2-Butanone, 4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-: ACTIVE

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